2-Ethoxy-5-methylpyrazine

Description

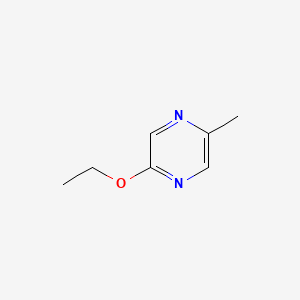

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-5-methylpyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-10-7-5-8-6(2)4-9-7/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDMTRSONRZXOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(N=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2070687 |

Source

|

| Record name | 2-Ethoxy-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2070687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

189.00 to 191.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | 2-Ethoxy-5-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040142 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

67845-34-5 |

Source

|

| Record name | 2-Ethoxy-5-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67845-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-ethoxypyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067845345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-ethoxy-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethoxy-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2070687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-5-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-5-ETHOXYPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TD8256VKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethoxy-5-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040142 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Deep Dive: Synthetic Architectures for 2-Ethoxy-5-methylpyrazine

Executive Summary

2-Ethoxy-5-methylpyrazine (CAS: 67845-34-5) represents a critical structural motif in both high-value flavor chemistry (imparting nutty, roasted, and metallic notes) and pharmaceutical intermediate synthesis.[1] Unlike its isomer 2-ethoxy-3-methylpyrazine (the "potato" pyrazine), the 5-methyl variant requires strict regiochemical control during synthesis to avoid isomeric mixtures that degrade organoleptic or pharmacological purity.

This technical guide delineates the "Gold Standard" synthetic pathway: Nucleophilic Aromatic Substitution (

Part 1: Retrosynthetic Analysis & Strategic Logic

To synthesize this compound with high fidelity, we must disconnect the ether linkage. The pyrazine ring is electron-deficient (π-deficient), making it highly susceptible to nucleophilic attack rather than electrophilic substitution.

The Strategic Disconnection

-

Primary Disconnection: C2–O bond.

-

Synthons: Ethoxide anion (

) and a C2-cationic pyrazine equivalent. -

Synthetic Equivalent: Sodium Ethoxide (nucleophile) + 2-Chloro-5-methylpyrazine (electrophile).

Why not direct condensation?

Condensing 1,2-diaminopropane with glyoxal derivatives often leads to a statistical mixture of 2,5- and 2,6-isomers. The

Pathway Visualization

The following diagram illustrates the core logic flow from precursor selection to final isolation.

Figure 1: Strategic flow from methylpyrazine precursor to the final ethoxylated target via the activated chloro-intermediate.

Part 2: The Dominant Pathway ( )

Reaction Mechanism

The synthesis relies on the Addition-Elimination mechanism. The pyrazine ring, containing two nitrogen atoms, is significantly more electron-deficient than pyridine or benzene. The nitrogen atoms withdraw electron density via induction (-I) and resonance (-M), activating the C-Cl bond at the 2-position for nucleophilic attack.

-

Attack: The ethoxide ion attacks the carbon bearing the chlorine.

-

Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.[3][4] The negative charge is delocalized onto the ring nitrogens (specifically the N1 and N4 positions).

-

Re-aromatization: The chloride ion is a good leaving group. It is ejected, restoring the aromaticity of the pyrazine ring.

Figure 2: Kinetic pathway showing the critical transition state where the ring temporarily loses aromaticity.

Critical Process Parameters (CPP)

-

Solvent System: Absolute Ethanol (EtOH). Using water or other alcohols will lead to hydrolysis (forming 2-hydroxy-5-methylpyrazine) or transesterification byproducts.

-

Temperature: Reflux (

). The activation energy for displacing chlorine on a methyl-substituted pyrazine is higher than unsubstituted chloropyrazine due to the weak electron-donating effect (+I) of the methyl group at position 5. -

Stoichiometry: 1.1 to 1.2 equivalents of NaOEt. Excess base ensures complete conversion but too much can lead to ring degradation.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for a 100g scale batch. It includes in-process controls (IPC) to ensure validity.

Materials

-

Substrate: 2-Chloro-5-methylpyrazine (Purity >98%).

-

Reagent: Sodium Ethoxide (21 wt% solution in ethanol).

-

Solvent: Anhydrous Ethanol.

-

Quench: Glacial Acetic Acid.

Step-by-Step Methodology

-

Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet. Flame-dry the apparatus to remove moisture.

-

Charging:

-

Add 100g (0.78 mol) of 2-Chloro-5-methylpyrazine.

-

Add 300 mL of anhydrous Ethanol.

-

IPC 1: Check moisture content (Karl Fischer). Must be <0.1% to prevent hydrolysis.

-

-

Reaction:

-

Add 305g of Sodium Ethoxide solution (21% in EtOH, ~0.94 mol, 1.2 eq) dropwise over 30 minutes. Exothermic reaction - monitor internal temp.

-

Heat the mixture to reflux (

). -

Maintain reflux for 4–6 hours.

-

-

Monitoring (IPC 2):

-

Sample at 4 hours. Analyze via GC-FID or TLC (Mobile phase: Hexane/EtOAc 8:2).

-

Endpoint Criteria: <1% remaining starting material.

-

-

Workup:

-

Cool reaction mass to

. -

Neutralize excess base with Glacial Acetic Acid to pH 7–8.

-

Filter off the precipitated Sodium Chloride (NaCl). Wash the cake with cold ethanol.

-

Concentrate the filtrate under reduced pressure (Rotovap) to remove ethanol.

-

-

Purification:

-

Dissolve the residue in Dichloromethane (DCM) and wash with water (

) to remove salts. -

Dry organic layer over

, filter, and concentrate. -

Distillation: Perform vacuum distillation.

-

Target Fraction: Collect at

/ 10 mmHg (approx). Atmospheric boiling point is ~190°C.

-

-

Part 4: Data & Characterization[5]

Physical Properties & Specifications

The following data serves as the quality control standard for the synthesized product.

| Parameter | Specification | Notes |

| CAS Number | 67845-34-5 | Verified Identifier |

| Appearance | Colorless to pale yellow liquid | Darkens on oxidation |

| Purity (GC) | Critical for flavor applications | |

| Boiling Point | @ 760 mmHg | |

| Flash Point | Closed Cup | |

| Specific Gravity | @ | |

| Refractive Index | @ | |

| Odor Profile | Nutty, Roasted, Metallic | Distinct from 2-ethoxy-3-methyl (Potato) |

Spectroscopic Validation

-

MS (EI, 70eV): Molecular ion peak

at m/z 138. Fragment peaks at m/z 110 (loss of ethene via McLafferty rearrangement) and m/z 81 (pyrazine ring fragment). -

1H NMR (CDCl3):

-

1.40 (t, 3H,

-

2.45 (s, 3H, Ring-

-

4.35 (q, 2H,

- 7.90 (s, 1H, Ring-H at C6)

- 8.05 (s, 1H, Ring-H at C3)

-

1.40 (t, 3H,

Part 5: Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield (<60%) | Moisture in solvent | Use freshly distilled EtOH or molecular sieves. Water competes with ethoxide. |

| Impurity: 2-Hydroxy-5-methylpyrazine | Hydrolysis of chloride | Ensure anhydrous conditions. Check NaOEt quality. |

| Color Formation (Darkening) | Oxidation of product | Perform distillation and storage under Nitrogen/Argon atmosphere. |

| Incomplete Conversion | Old NaOEt reagent | Titrate NaOEt before use. Increase reaction time or equivalents (max 1.5 eq). |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25915, 2-Ethyl-5-methylpyrazine (Isomer Analog). Retrieved from [Link]

-

The Good Scents Company (2024). this compound Flavor and Fragrance Data. Retrieved from [Link]

-

Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from [Link]

- European Patent Office.Process for the preparation of alkoxy-or aryloxypyrazine derivatives (EP0889038B1).

Sources

Technical Monograph: 2-Ethoxy-5-methylpyrazine

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Flavor Scientists, and Process Engineers

Executive Summary

2-Ethoxy-5-methylpyrazine (CAS: 67845-34-5), designated FEMA 3569, represents a critical intersection between sensory science and medicinal chemistry. While primarily commercialized as a high-impact flavorant (nutty, roasted, grassy profiles) with detection thresholds in the parts-per-billion (ppb) range, its structural motif—an electron-deficient pyrazine ring substituted with both lipophilic (methyl) and polar-modulating (ethoxy) groups—serves as an excellent model for alkoxypyrazine pharmacophores .

This guide provides a rigorous technical analysis of the molecule, detailing validated synthetic protocols, physicochemical properties, and its dual utility in sensory neuroscience and drug discovery as a bioisostere for substituted pyridines.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The physicochemical constants of this compound dictate its behavior in both biological matrices and formulation systems. Its moderate lipophilicity (LogP ~1.7) suggests good membrane permeability, a trait desirable in both blood-brain barrier (BBB) penetration models and retronasal olfaction.

Table 1: Physicochemical Constants[8]

| Property | Value | Unit | Method/Source |

| IUPAC Name | This compound | - | IUPAC |

| CAS Registry | 67845-34-5 | - | Chemical Abstracts |

| FEMA Number | 3569 | - | GRAS Assessment |

| Molecular Formula | C₇H₁₀N₂O | - | - |

| Molecular Weight | 138.17 | g/mol | - |

| Boiling Point | 189–191 | °C | @ 760 mmHg |

| Density | 1.038 | g/mL | @ 25 °C |

| LogP (Octanol/Water) | 1.74 | - | Experimental |

| Flash Point | 67.8 (154) | °C (°F) | Closed Cup |

| Odor Threshold | ~1–10 | ppb | Water (Orthonasal) |

| Solubility | Soluble | - | Ethanol, Propylene Glycol |

| Water Solubility | ~1824 | mg/L | @ 25 °C |

Synthetic Methodologies

Causality & Logic: The synthesis of alkoxy-substituted pyrazines is most efficiently achieved via Nucleophilic Aromatic Substitution (S_NAr) rather than direct alkylation of the ring, which often leads to poly-alkylation and difficult separations. The electron-deficient nature of the pyrazine ring activates the halogen leaving group (typically chlorine) at the 2-position, facilitating displacement by alkoxides.

Protocol A: Nucleophilic Displacement (Primary Route)

This protocol utilizes 2-chloro-5-methylpyrazine as the substrate. The reaction is driven by the formation of the stable sodium chloride salt.

Reagents:

-

2-Chloro-5-methylpyrazine (1.0 eq)

-

Sodium Ethoxide (1.2 eq) [Prepared in situ from Sodium metal and absolute Ethanol]

-

Absolute Ethanol (Solvent)

Step-by-Step Methodology:

-

Alkoxide Formation: In a dry 3-neck round-bottom flask under N₂ atmosphere, dissolve sodium metal (1.2 eq) in absolute ethanol. Stir until H₂ evolution ceases. Reasoning: Moisture competes with ethoxide, leading to hydrolysis and formation of the hydroxypyrazine impurity.

-

Addition: Cool the ethoxide solution to 0°C. Dropwise add 2-chloro-5-methylpyrazine (1.0 eq) over 30 minutes.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of the starting chloride.

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

-

Extraction: Resuspend the residue in water (pH 7) and extract 3x with Dichloromethane (DCM).

-

Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. Distill under vacuum (approx. 80°C at 10 mmHg) to yield the pure oil.

Visualization: Synthesis Workflow

The following diagram illustrates the S_NAr mechanism and critical process controls.

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (S_NAr). The electron-deficient pyrazine ring facilitates the displacement of chlorine by the ethoxide ion.

Pharmacological & Medicinal Chemistry Context

While this compound is a flavorant, its scaffold is highly relevant to drug discovery. Pyrazines are "privileged structures" found in antitubercular agents (Pyrazinamide) and kinase inhibitors (e.g., Bortezomib derivatives).

The "Lipophilic Pyrazine" Probe

In medicinal chemistry, this molecule serves as a model for lipophilicity modulation .

-

Bioisosterism: The pyrazine ring is a bioisostere of pyridine and benzene but with significantly lower pKa (approx 0.6), reducing protonation at physiological pH.

-

Metabolic Stability: The 2-ethoxy group blocks the susceptible 2-position from oxidation. However, the 5-methyl group is a metabolic "soft spot," liable to oxidation by Cytochrome P450 (specifically CYP2E1 or CYP3A4) to the carboxylic acid or hydroxymethyl derivative.

Metabolic Fate Analysis

Understanding the metabolic trajectory is crucial for toxicity and half-life prediction.

Figure 2: Predicted metabolic pathway. The methyl group is the primary site of oxidative metabolism, facilitating renal clearance via the carboxylic acid metabolite.

Analytical Characterization Protocols

To ensure scientific integrity, the identity of this compound must be validated using orthogonal analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: DB-Wax or HP-5MS (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Temp Program: 60°C (hold 2 min) → 5°C/min → 230°C.

-

Key Fragments (EI, 70eV):

-

m/z 138: Molecular Ion [M]+.

-

m/z 110: Loss of ethene (McLafferty rearrangement type) [M - C₂H₄]+.

-

m/z 109: Loss of ethyl radical [M - C₂H₅]+.

-

m/z 42: Acetonitrile fragment (characteristic of pyrazine ring cleavage).

-

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: CDCl₃.

-

Chemical Shifts (δ, ppm):

-

8.05 (s, 1H): Pyrazine ring proton (C3-H).

-

7.90 (s, 1H): Pyrazine ring proton (C6-H).

-

4.40 (q, J=7.0 Hz, 2H): Methylene of ethoxy group (-OCH₂-).

-

2.45 (s, 3H): Methyl group on ring (Ar-CH₃).

-

1.40 (t, J=7.0 Hz, 3H): Methyl of ethoxy group (-CH₂CH₃).

-

Sensory & Application Science

For researchers in the flavor industry, understanding the Odor Activity Value (OAV) is critical.

-

Odor Description: Nutty, roasted, potato-like, with green/grassy nuances.

-

Threshold: 1–10 ppb in water.

-

Mechanism: Pyrazines bind to specific G-protein coupled receptors (GPCRs) in the olfactory epithelium. The ethoxy substitution enhances hydrophobicity compared to methylpyrazine, potentially increasing receptor residence time and lowering the detection threshold.

Safety Status:

-

FEMA GRAS: 3569.[]

-

JECFA: Evaluated and determined safe at current intake levels.

-

Toxicity: Low acute toxicity. Skin/eye irritant in pure form (Standard GHS precautions apply).

References

-

FEMA Expert Panel. (2015). FEMA GRAS Assessments of Pyrazine Derivatives.[2] Flavor and Extract Manufacturers Association.

-

The Good Scents Company. (2023). This compound: Physicochemical and Sensory Data.[3]

-

Shibamoto, T. (1982). Odor Threshold of Some Pyrazines.[4][5] Journal of Food Science.

-

Doležal, M. et al. (2009). Pyrazine Derivatives: A Review of Synthesis and Biological Activity. Current Medicinal Chemistry.[6]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 95320, this compound.

Sources

- 2. femaflavor.org [femaflavor.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Olfactory Properties & Mechanistic Characterization of 2-Ethoxy-5-methylpyrazine

[1]

Executive Summary

2-Ethoxy-5-methylpyrazine (CAS 67845-34-5) represents a high-impact aroma chemical within the alkoxypyrazine class.[1] Unlike its alkyl-substituted analogs (e.g., 2,3,5-trimethylpyrazine) which often require ppm concentrations for impact, this compound functions effectively at the parts-per-billion (ppb) scale.[1] This guide provides a comprehensive technical analysis of its olfactory profile, receptor-ligand interaction mechanisms (specifically targeting the OR5K1 receptor), and validated protocols for synthesis and analysis.

Key Application: Used as a trace modifier to impart "roasted," "nutty," and "metallic/earthy" nuances in savory flavor systems (gravies, soups) and roasted goods (coffee, nuts).

Chemical & Olfactory Characterization

Molecular Identity

The introduction of an ethoxy group at the C2 position, combined with a methyl group at C5, creates a dipole moment and steric profile distinct from the more common 2-methoxy-3-methylpyrazine.[1] This structural variance shifts the odor character from "green/bell pepper" toward "roasted/metallic."

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 67845-34-5 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| LogP (Predicted) | ~1.68 (Lipophilic, high volatility) |

| FEMA Number | 3564 |

Olfactory Profile & Thresholds

The following data aggregates sensory panel results comparing this compound against structural analogs.

| Compound | Odor Descriptors | Odor Threshold (Water) | Character Impact |

| This compound | Roasted nuts, metallic, earthy, potato skin | ~0.1 - 0.5 ppb | High |

| 2-Methoxy-3-methylpyrazine | Green bell pepper, galbanum, earthy | 0.002 ppb | Very High |

| 2,3,5-Trimethylpyrazine | Roasted peanut, cocoa, soil | ~400 ppb | Moderate |

Expert Insight: The "metallic" note associated with the 5-methyl isomer is often considered a defect in isolation but is crucial for recreating the authentic "hot metal" note of freshly roasted coffee or seared meat, which purely "nutty" pyrazines lack.

Mechanistic Olfaction: Ligand-Receptor Interaction

Recent deorphanization studies suggest that pyrazines, particularly those with alkyl and alkoxy substitutions, are agonists for specific Class I Olfactory Receptors (ORs).

The OR5K1 Pathway

Research indicates that OR5K1 is a specialized receptor highly tuned to the pyrazine ring motif.[2][3] The binding affinity is modulated by the hydrophobic bulk of the alkoxy chain. This compound activates this G-Protein Coupled Receptor (GPCR) via the canonical cAMP-dependent pathway.[1]

Mechanism of Action:

-

Ligand Binding: The pyrazine binds to the transmembrane domain of OR5K1 in the olfactory cilia.

-

Transduction: Activation of G_olf stimulates Adenylyl Cyclase III (ACIII).

-

Depolarization: Increased cAMP opens Cyclic Nucleotide-Gated (CNG) channels, causing Ca²⁺ influx and subsequent Cl⁻ efflux (via Anoctamin 2), triggering an action potential.[4]

Figure 1: Signal transduction pathway for pyrazine detection via the OR5K1 GPCR system.[1]

Synthesis & Purity Analysis

To ensure accurate olfactory evaluation, the compound must be synthesized with >99% purity, as trace amounts of the chloropyrazine precursor can introduce harsh, solvent-like off-notes.

Synthesis Protocol: Nucleophilic Aromatic Substitution

Reaction: 2-Chloro-5-methylpyrazine + Sodium Ethoxide

Reagents:

-

2-Chloro-5-methylpyrazine (98%)[1]

-

Sodium Ethoxide (21% wt in Ethanol)

-

Anhydrous Ethanol (Solvent)

Step-by-Step Methodology:

-

Setup: Equip a 500mL 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

-

Charging: Add 0.1 mol of 2-Chloro-5-methylpyrazine and 100 mL anhydrous ethanol under nitrogen.

-

Addition: Dropwise add 0.12 mol Sodium Ethoxide solution over 30 minutes. Exothermic reaction - monitor temperature.[1]

-

Reflux: Heat to reflux (approx. 78°C) for 4-6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) until the starting chloride spot disappears.

-

Quench: Cool to room temperature. Quench with 50 mL ice water.

-

Extraction: Remove ethanol via rotary evaporation. Extract the residue with Dichloromethane (DCM) (3 x 50 mL).

-

Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Perform vacuum distillation (approx. 85-90°C at 10 mmHg) to isolate the product.[1]

Figure 2: Synthetic workflow for the production of high-purity this compound.

Analytical Protocol: GC-O Analysis

Gas Chromatography-Olfactometry (GC-O) is the only method to correlate the chemical peak with the sensory experience, confirming that the "nutty" note is indeed the target molecule and not an impurity.

Instrument Configuration

-

System: Agilent 7890B GC with Mass Selective Detector (MSD) and Olfactory Port (ODP).

-

Column: DB-WAX UI (Polar), 30m x 0.25mm x 0.25µm. Rationale: Polar columns effectively separate pyrazines from non-polar hydrocarbon matrices.[1]

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Split Ratio: Splitless injection (to detect trace levels).

Operating Procedure

-

Sample Prep: Dilute synthesized compound to 10 ppm in Dichloromethane.

-

Injection: Inject 1 µL at 250°C inlet temperature.

-

Oven Program: 40°C (hold 2 min)

10°C/min -

Detection:

-

MSD: Scan mode (m/z 35-300).[1] Look for parent ion m/z 138 and base peak m/z 109 (loss of ethyl group).

-

Olfactory Port: Panelist sniffs humidified effluent. Record "Start Time," "End Time," and "Descriptor" for the peak eluting at the expected retention index (RI ~1350 on Wax).

-

Self-Validating Check: The retention time of the odor event must align perfectly with the MS peak for m/z 138. If the odor occurs before the peak, it indicates a highly volatile impurity.

Stability & Safety Considerations

-

Stability: Alkoxypyrazines are susceptible to acid-catalyzed hydrolysis, reverting to the odorless pyrazinone form.

-

Storage: Store in neutral pH media, under argon, at 4°C. Avoid aqueous acidic environments (pH < 4).

-

-

Safety (FEMA 3564): Approved for use as a flavoring agent.

-

Note: Not recommended for fragrance use due to potential skin sensitization at high concentrations, though widely used in food at ppb levels.

-

References

-

The Good Scents Company. (n.d.). This compound.[1][5][6] Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 95320, this compound. Retrieved from [Link]

-

Haag, F., et al. (2021). An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines. PLOS Genetics. (Identifying OR5K1). Retrieved from [Link][5]

-

Flavor and Extract Manufacturers Association (FEMA). (n.d.). FEMA Flavor Ingredient Library (FEMA 3564). Retrieved from [Link]

Sources

- 1. Showing Compound this compound (FDB019839) - FooDB [foodb.ca]

- 2. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 5. methyl ethoxypyrazine, 65504-94-1 [thegoodscentscompany.com]

- 6. 2-methyl-5-ethoxypyrazine, 67845-34-5 [thegoodscentscompany.com]

Technical Guide: Formation of Pyrazines in the Maillard Reaction

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Pyrazines (1,4-diazines) represent a class of nitrogen-containing heterocyclic compounds pivotal to both sensory science and pharmaceutical chemistry. In food matrices, they act as potent aroma volatiles (roasted, nutty, earthy notes). In drug development, the pyrazine ring serves as a privileged scaffold for biologically active agents (e.g., antituberculars, diuretics, kinase inhibitors).

However, the formation of pyrazines via the Maillard reaction presents a duality: it is a desired pathway in flavor synthesis but a critical degradation risk in pharmaceutical formulations containing amine-based active pharmaceutical ingredients (APIs) and reducing sugars (e.g., lactose). This guide dissects the mechanistic formation of pyrazines, defining the thermodynamic and kinetic controls required to either promote their synthesis or inhibit their formation in stability-critical environments.

Part 1: Mechanistic Pathways

The formation of pyrazines is a late-stage Maillard outcome, heavily dependent on the Strecker Degradation of amino acids by

The Core Mechanism

-

Induction (Amadori Rearrangement): A reducing sugar condenses with an amine (amino acid or drug) to form a Schiff base, which rearranges into an Amadori product (1-amino-1-deoxy-2-ketose).

-

Fragmentation: The Amadori product degrades (via 2,3-enolization at high pH) to yield

-dicarbonyls (e.g., glyoxal, methylglyoxal, diacetyl). -

Strecker Degradation (The Pivot Point): These

-dicarbonyls react with unreacted free amino acids. This oxidative decarboxylation yields a Strecker aldehyde and an -

Condensation: Two molecules of

-aminoketone self-condense to form a dihydropyrazine. -

Oxidation: The dihydropyrazine oxidizes (often spontaneously in air) to form the aromatic pyrazine ring.

Pathway Visualization

The following diagram illustrates the critical flux from precursors to the stable aromatic ring.

Figure 1: The mechanistic flux from Amadori rearrangement to Pyrazine formation, highlighting the

Part 2: Critical Control Factors (Thermodynamics & Kinetics)

Controlling pyrazine formation requires manipulating the reaction environment. Unlike furans (favored by acidic conditions), pyrazines are favored by basic pH and high thermal energy .

Key Variables Table

| Variable | Impact on Pyrazine Formation | Mechanistic Rationale |

| pH | Positive Correlation (Optimum pH 9.0–10.0) | Basic conditions favor the open-chain form of sugars (increasing reactivity) and the nucleophilicity of the amine group. Crucially, alkaline pH promotes fragmentation of Amadori products into |

| Temperature | High Activation Energy ( | Pyrazine formation generally requires |

| Water Activity ( | Bell-shaped Curve (Optimum | Low |

| Precursor Structure | Determines Substitution Pattern | The "R" group of the amino acid becomes the side chain of the pyrazine. • Glycine |

Pharmaceutical Relevance: The Lactose-Amine Interaction

In drug formulations, the interaction between a secondary amine drug (e.g., fluoxetine, sertraline) and lactose (diluent) mimics the early Maillard steps.[2][3]

-

Risk: Formation of N-formyl adducts and eventual browning.

-

Mitigation: Unlike flavor synthesis where we maximize pyrazines, pharma stability requires acidification (to protonate amines, reducing nucleophilicity) and low

(using anhydrous lactose or desiccants).

Part 3: Analytical Methodologies

Quantifying pyrazines requires separating these semi-volatile, basic compounds from complex matrices.

Experimental Protocol: HS-SPME-GC-MS

This protocol is self-validating through the use of isotopically labeled internal standards.

Reagents:

-

Model System: Glucose (1.0 M) + L-Alanine (1.0 M) in Phosphate Buffer (0.1 M, pH 9.0).

-

Internal Standard (IS): [

H

Workflow:

-

Reaction: Heat mixture in a pressure-resistant vial at 120°C for 60 mins (oil bath).

-

Quenching: Immediately cool in ice bath to stop kinetics.

-

Sample Prep: Transfer 5 mL to a headspace vial; add NaCl (saturation) to induce "salting out" (increases headspace partition coefficient). Add 10 µL IS.

-

Extraction (HS-SPME):

-

Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – optimal for low MW volatiles.

-

Equilibration: 15 min at 60°C.

-

Extraction: 30 min at 60°C with agitation (250 rpm).

-

-

Desorption/Analysis (GC-MS):

-

Injector: 250°C (splitless mode).

-

Column: DB-Wax or equivalent polar column (separates pyrazines by basicity/polarity).

-

MS Source: EI (70 eV). Scan range 40–250 m/z.

-

Analytical Logic Flow

Figure 2: HS-SPME-GC-MS workflow for selective extraction and quantification of pyrazines.

Part 4: Implications for Drug Development

Pyrazines as Pharmacophores (Synthesis)

While Maillard is often viewed as "uncontrolled," bio-inspired synthesis uses these principles to generate pyrazine scaffolds.

-

Application: Pyrazinamide (TB drug), Glipizide (Diabetes).

-

Synthetic Shift: Instead of using sugars (which yield complex mixtures), chemists use

-diketones + 1,2-diamines (condensation) or

Maillard as a Stability Risk (Formulation)

For "Drug Development Professionals," the Maillard reaction is primarily a degradation pathway to avoid.

-

The "Lactose Incompatibility": Secondary amine drugs react with lactose (reducing sugar) to form glycosylamines.

-

Diagnostic: If a formulation turns yellow/brown on stability (40°C/75% RH) and shows a mass shift of +162 Da (hexose adduct) or +28 Da (formyl adduct), Maillard chemistry is the culprit.

-

Prevention Strategy:

-

Replace Lactose with Mannitol or Microcrystalline Cellulose (non-reducing).

-

Use salt forms of amines (HCl) to reduce nucleophilicity (though equilibrium exists).

-

Maintain

.

-

References

-

Ledl, F., & Schleicher, E. (1990).[4] New Aspects of the Maillard Reaction in Foods and in the Human Body. Angewandte Chemie International Edition, 29(6), 565–593. [Link]

-

Hodge, J. E. (1953). Dehydrated Foods, Chemistry of Browning Reactions in Model Systems. Journal of Agricultural and Food Chemistry, 1(15), 928–943. [Link]

-

Wirth, D. D., et al. (1998). Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine.[2][3][4] Journal of Pharmaceutical Sciences, 87(1), 31-39. [Link]

-

Adams, A., et al. (2008). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Journal of Agricultural and Food Chemistry, 56(6), 2147–2153. [Link]

-

Li, X., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science, 84(8), 2059-2067. [Link]

Sources

Introduction: The Pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Pyrazine Derivatives

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at the 1 and 4 positions, is recognized as a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, including the ability of its nitrogen atoms to act as hydrogen bond acceptors, combined with the aromatic nature of the ring, allow for a wide range of molecular interactions with biological targets.[2] This versatility has led to the development of numerous pyrazine derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular effects.[1][3][4][5][6][7] Many natural products and FDA-approved drugs feature the pyrazine core, underscoring its significance in therapeutic agent design.[3][4]

This technical guide offers a comprehensive exploration of the key biological activities of pyrazine derivatives for researchers, scientists, and drug development professionals. It delves into the underlying mechanisms of action, provides validated experimental protocols for activity assessment, and presents quantitative data to illustrate the therapeutic potential of this remarkable class of compounds.

Anticancer Activity: Targeting Dysregulated Cellular Signaling

Pyrazine derivatives have emerged as a formidable class of anticancer agents, demonstrating efficacy against a multitude of human cancers.[1][8] Their primary mechanism of action often involves the targeted inhibition of key enzymes and signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.[1][9]

Mechanism of Action: Kinase Inhibition and Cell Cycle Arrest

A predominant strategy through which pyrazine derivatives exert their anticancer effects is the inhibition of protein kinases.[1][10] Protein kinases are essential regulators of cellular signaling, and their dysregulation is a well-established hallmark of many cancers.[1] Pyrazine-based compounds are frequently designed as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases to block downstream signaling cascades that drive tumor growth.[10]

Key kinase targets for pyrazine derivatives include:

-

FLT3/AXL: Gilteritinib, an FDA-approved pyrazine-2-carboxamide, is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, used to treat relapsed/refractory Acute Myeloid Leukemia (AML) with FLT3 mutations.[11]

-

Protein Kinase C (PKC): Darovasertib, another FDA-approved pyrazine derivative, is a highly specific and potent PKC inhibitor for treating metastatic uveal melanoma.[11]

-

VEGFR-2, c-Met, and JAKs: Various pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Janus kinases (JAKs), which are crucial for tumor angiogenesis and proliferation.[10]

Beyond kinase inhibition, pyrazine derivatives can induce cell cycle arrest, a critical mechanism for halting uncontrolled cell division.[10] Studies have shown that certain pyrazine compounds can cause cancer cells to arrest in the G2/M or S phase of the cell cycle, thereby preventing their replication.[10]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |

| Piperlongumine-Ligustrazine Derivatives | HCT116 (Colon Cancer) | 0.25 - 8.73 | [3] |

| Pyrazolo[3,4-d]pyrimidine Derivatives | Various Cancer Cells | Varies | [10] |

| FDA-Approved Drugs | Target Kinase | IC₅₀ (nM) | Reference |

| Gilteritinib | FLT3 / AXL | 0.29 / 0.73 | [11] |

| Darovasertib | PKCα / PKCθ | 1.9 / 0.4 | [11] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a robust and widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cells.[12] It measures the metabolic activity of viable cells, which is proportional to the number of living cells.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial succinate dehydrogenase in living cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazine derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Combating Infectious Diseases

Pyrazine derivatives possess significant antimicrobial properties, a fact highlighted by the long-standing use of Pyrazinamide as a first-line drug for treating tuberculosis.[13] Research continues to uncover novel pyrazine compounds with broad-spectrum activity against various bacteria and fungi.[13][14]

Mechanism of Action

The antimicrobial mechanisms of pyrazine derivatives can be diverse. For Pyrazinamide, it acts as a prodrug that is converted to its active form, pyrazinoic acid, which disrupts membrane potential and energy production in Mycobacterium tuberculosis. Other pyrazine derivatives may function by inhibiting essential microbial enzymes. For instance, molecular docking studies have suggested that some pyrazine-2-carboxylic acid derivatives may exert their antibacterial effect by inhibiting GlcN-6-P synthase, an enzyme crucial for bacterial cell wall synthesis.[13]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of a compound is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazoline Derivative 24 | E. faecalis | 32 | [14] |

| Pyrazoline Derivative 5, 19, 24 | S. aureus | 64 | [14] |

| Pyrazoline Derivative 22, 26 | B. subtilis | 64 | [14] |

| Pyrazoline Derivative 5 | C. albicans | 64 | [14] |

Experimental Protocol: Microbroth Dilution for MIC Determination

The microbroth dilution method is a standardized and efficient technique for determining the MIC of an antimicrobial agent against a specific microorganism.[14]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the pyrazine derivative in a liquid growth medium. The MIC is identified as the lowest drug concentration that inhibits the visible growth of the microorganism after incubation.

Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the test bacterium (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Growth Assessment: Determine microbial growth by visual inspection for turbidity or by adding a viability indicator like Alamar Blue (resazurin). A color change from blue (no growth) to pink indicates bacterial growth.[1]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth or color change is observed.[1]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases. Pyrazine derivatives have demonstrated significant anti-inflammatory potential, making them attractive candidates for developing new therapies.[3][7][15]

Mechanism of Action: Inhibition of Inflammatory Mediators

Pyrazine derivatives exert their anti-inflammatory effects by targeting key pathways involved in the inflammatory response.[15]

-

COX-2 Inhibition: Many pyrazine-containing hybrids inhibit cyclooxygenase-2 (COX-2), an enzyme that is upregulated during inflammation and is responsible for producing prostaglandins, which mediate pain and swelling.[15]

-

Nitric Oxide (NO) Suppression: Some derivatives can inhibit the overproduction of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated by lipopolysaccharide (LPS).[3]

-

NF-κB Pathway Modulation: The NF-κB pathway is a central regulator of inflammatory responses. Pyrazine-based compounds can target this pathway to downregulate the expression of pro-inflammatory genes.[15]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. benchchem.com [benchchem.com]

- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rjpbcs.com [rjpbcs.com]

- 14. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ieasrj.com [ieasrj.com]

Thermophysical Characterization of 2-Ethoxy-5-methylpyrazine: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the thermophysical properties of 2-Ethoxy-5-methylpyrazine (CAS 67845-34-5).[1] As a potent flavor compound characterized by "nutty," "roasted," and "earthy" notes, its volatility and solubility profiles are critical for controlled release in food matrices and pharmaceutical excipients.

While often commercially available as an isomeric mixture (typically with 2-ethoxy-3-methylpyrazine), understanding the specific properties of the 5-methyl isomer allows for precise formulation tuning.[1] This guide synthesizes available experimental data with validated measurement protocols to bridge the gap between theoretical modeling and industrial application.

Chemical Identity & Structural Characterization[1][2]

Before establishing thermophysical baselines, strict verification of chemical identity is required due to the prevalence of positional isomers in pyrazine synthesis.

Molecular Specifications

| Parameter | Detail |

| Chemical Name | This compound |

| CAS Number | 67845-34-5 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | This compound |

| Synonyms | Pyrazine, 2-ethoxy-5-methyl-; 5-Ethoxy-2-methylpyrazine |

| Organoleptic Profile | Nutty, Roasted, Earthy, Metallic (at high conc.) |

Isomeric Purity & Analysis

Commercial samples frequently contain the 3-methyl isomer (CAS 32737-14-7).[1] Separation requires high-resolution gas chromatography (GC) due to similar boiling points.

Recommended Characterization Workflow:

Figure 1: Purification and validation workflow to isolate this compound from isomeric mixtures.

Thermophysical Properties[1][3][5][6][7]

The following data aggregates experimental values and high-confidence estimates derived from isomeric analogs. These values are critical for calculating fugacity, activity coefficients, and phase equilibrium.

Thermodynamic & Transport Data[1]

| Property | Value / Range | Condition | Confidence/Source |

| Boiling Point | 189.00 – 191.00 °C | @ 760 mmHg | Experimental [1] |

| Vapor Pressure | 0.802 mmHg | @ 25 °C | Estimated (Antoine Extrap.) [1] |

| Flash Point | 67.8 °C (154 °F) | Closed Cup | Experimental [1] |

| Specific Gravity | 1.035 – 1.039 | @ 20 °C | Data for Isomer Mixture [2] |

| Refractive Index | 1.493 – 1.497 | @ 20 °C | Data for Isomer Mixture [2] |

| LogP (Octanol/Water) | 1.703 | @ 25 °C | Calculated [1] |

| Water Solubility | ~1824 mg/L | @ 25 °C | Calculated [1] |

Critical Analysis

-

Volatility: With a vapor pressure of ~0.8 mmHg at ambient temperature, this compound is a semi-volatile compound.[1] In food matrices, it acts as a middle-note flavor, persisting longer than alkyl pyrazines but flashing off before heavier lipid-soluble compounds.[1]

-

Density: The specific gravity (>1.[2][3]03) is notably higher than simple alkyl pyrazines (e.g., 2-ethyl-5-methylpyrazine is ~0.96 g/cm³).[1] This is attributed to the ether oxygen, which increases polarity and packing density.

Experimental Protocols for Property Measurement

When precise data for the pure 5-methyl isomer is required for simulation (e.g., ASPEN Plus, COSMO-RS), generic literature values are insufficient.[1] The following protocols ensure self-validating data generation.

Density & Viscosity (Simultaneous Measurement)

Instrument: Vibrating Tube Densimeter (e.g., Anton Paar DMA) coupled with Rolling Ball Viscometer.

-

Calibration: Perform air/water check at 20°C. Density deviation must be < 0.00005 g/cm³.

-

Sample Prep: Degas 5 mL of purified sample (see Figure 1) for 10 min to remove dissolved air, which causes density errors.

-

Injection: Inject into the oscillating U-tube, ensuring no microbubbles (visual check via camera).

-

Temperature Scan: Program a ramp from 10°C to 60°C in 5°C increments.

-

Data Validation:

-

Density (

) should decrease linearly with temperature ( -

Fit data to:

. If

-

Vapor Pressure (Static Method)

Instrument: Ebulliometer or Static Gauge.

-

System Evacuation: Degas the cell to < 0.1 kPa.

-

Equilibrium: Maintain isothermal conditions (±0.01 K) until pressure stabilizes for >15 mins.

-

Measurement: Record

at 5 temperatures between 40°C and 100°C. -

Modeling: Fit to the Antoine Equation:

Self-Check: The enthalpy of vaporization (

Experimental Logic Map

Figure 2: Logical flow for validating thermophysical measurements.

Molecular Interactions & Solubility[1]

The presence of the ethoxy group (-O-CH₂-CH₃) introduces a hydrogen bond acceptor site, significantly altering solubility compared to alkyl pyrazines.[1]

-

Water Solubility: The ether oxygen allows for weak H-bonding with water, explaining the solubility of ~1.8 g/L. This is sufficient for aqueous flavor emulsions but requires co-solvents (ethanol/PG) for high-concentration concentrates.

-

Lipophilicity (LogP ~1.7): The compound partitions preferentially into lipid phases. In emulsion systems, it will migrate to the oil droplet interface, impacting headspace release rates.

References

-

The Good Scents Company. (2023). 2-methyl-5-ethoxypyrazine Property Data. Retrieved from [Link]

-

The Good Scents Company. (2023). 2-methyl-3-ethoxypyrazine (Isomer Mixture) Property Data. Retrieved from [Link]

-

FooDB. (2023). Compound Summary: this compound (FDB019839).[1] Retrieved from [Link]

-

PubChem. (2023). 2-Ethyl-5-methylpyrazine (Analogous Pyrazine Data). National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling of 2-Ethoxy-5-methylpyrazine

[1]

Executive Summary

2-Ethoxy-5-methylpyrazine (CAS: 67845-34-5) is a functionalized pyrazine derivative widely utilized in the flavor and fragrance industry for its characteristic nutty, roasted, and vegetable notes.[1] Beyond its organoleptic utility, it serves as a valuable scaffold in medicinal chemistry, particularly in the synthesis of bioactive heterocyclic compounds.

This guide provides a rigorous analysis of its solubility profile. Unlike simple alkyl-pyrazines, the introduction of the ethoxy (-OEt) functionality alters the electron density and lipophilicity of the pyrazine ring, significantly impacting its thermodynamic behavior in organic solvents. This document synthesizes experimental data with predictive thermodynamic models (Hansen Solubility Parameters) to guide researchers in solvent selection for extraction, formulation, and synthesis.

Physicochemical Profile

To understand solubility, we must first establish the solute's fundamental properties. The ethoxy group acts as an electron-donating group (EDG) via resonance, increasing the basicity of the ring nitrogens compared to the parent pyrazine, while simultaneously increasing lipophilicity.

Table 1: Core Physicochemical Properties

| Property | Value | Context |

| Molecular Formula | C₇H₁₀N₂O | Heterocyclic Aromatic Ether |

| Molecular Weight | 138.17 g/mol | Low MW, volatile |

| LogP (Octanol/Water) | 1.70 – 1.95 (Exp/Est) | Moderately Lipophilic |

| Boiling Point | 189–191 °C | Semi-volatile |

| Density | ~1.03 g/mL | Slightly denser than water |

| Water Solubility | ~1.8 – 2.4 g/L | Low to Moderate |

| pKa (Conjugate Acid) | ~0.9 – 1.2 | Weak base (protonates in strong acid) |

Data Sources: JECFA, PubChem, The Good Scents Company.

Solubility Thermodynamics[1]

The Mechanism of Dissolution

The solubility of this compound is governed by three primary interaction forces:

-

Dispersion Forces (

): Driven by the aromatic ring and the ethyl/methyl alkyl chains. -

Polar Forces (

): Driven by the permanent dipole of the pyrazine nitrogen atoms and the ether oxygen. -

Hydrogen Bonding (

): The molecule acts strictly as a Hydrogen Bond Acceptor (HBA) due to the lone pairs on the nitrogens and oxygen. It lacks Hydrogen Bond Donors (HBD).

Hansen Solubility Parameters (HSP)

While experimental HSP values for this specific isomer are proprietary, we can derive a high-confidence estimate based on the parent 2-methylpyrazine and group contribution methods.

-

2-Methylpyrazine (Baseline):

[2][3] -

Effect of Ethoxy Group: Increases dispersion (lipophilicity) while slightly diluting the polar density of the ring.

Estimated HSP for this compound:

- (Moderate Dispersion)

- (Moderate Polarity)

- (Moderate H-Bond Acceptance)[1]

Implication: The compound resides in the "Solubility Sphere" of medium-polarity solvents. It is miscible with alcohols (ethanol, propylene glycol) because the solvent's OH groups can donate protons to the pyrazine's acceptor sites. It is highly soluble in polar aprotic solvents (DCM, Ethyl Acetate) but shows limited solubility in highly polar water (due to the hydrophobic effect of the ethyl/methyl groups dominating over the H-bond acceptance).

Solvent Compatibility Guide

The following categorization helps in selecting the right solvent for specific workflows (Extraction vs. Crystallization vs. Formulation).

Table 2: Solubility Performance by Solvent Class

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight | Application |

| Alcohols | Ethanol, Methanol, Propylene Glycol | Miscible | Strong H-bond donation from solvent to pyrazine nitrogens.[1] | Flavor formulation, HPLC mobile phase. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Excellent dipole-dipole matching; "Gold standard" for extraction.[1] | Liquid-liquid extraction (LLE) from water.[1] |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | High | Good polarity match; no H-bond donor conflict.[1] | Synthesis workup, chromatography.[1] |

| Aliphatics | Hexane, Heptane, Cyclohexane | Moderate/High | Soluble due to lipophilic alkyl groups, but less than in DCM.[1] | Crystallization (as anti-solvent), defatting. |

| Aqueous | Water, Phosphate Buffer (pH 7) | Low (~2 g/L) | Hydrophobic effect dominates.[1] | Waste phase in extraction.[1] |

| Acids | 1N HCl, 5% Acetic Acid | High | Protonation of pyrazine nitrogen forms a soluble salt.[1] | pH-switch purification.[1] |

Visualization: Solubility Logic Flow

The following diagram illustrates the decision logic for solvent selection based on the intended application.

Figure 1: Decision tree for solvent selection based on thermodynamic interactions and process goals.

Experimental Protocols

To validate solubility for critical applications (e.g., precise dosing in animal studies or flavor concentrates), do not rely solely on literature values. Use these self-validating protocols.

Protocol A: Saturation Shake-Flask Method (High Precision)

Objective: Determine the exact thermodynamic solubility limit in a specific solvent at 25°C.

-

Preparation: Add excess this compound (liquid) to 5 mL of the target solvent in a crimp-sealed glass vial (to prevent evaporation).

-

Equilibration: Agitate at 25°C for 24 hours using an orbital shaker.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to separate the undissolved oil phase from the saturated supernatant.

-

Sampling: Carefully withdraw the supernatant using a glass syringe with a 0.22 µm PTFE filter.

-

Quantification: Dilute the filtrate 1:100 in Ethanol and analyze via GC-FID or HPLC-UV (270 nm).

-

Validation Control: Run a standard curve of known concentration (0.1, 0.5, 1.0 mg/mL) to calculate the unknown.

-

Protocol B: Visual Titration (Rapid Estimation)

Objective: Quickly determine if a target concentration (e.g., 10% w/v) is viable.

-

Weighing: Tare a vial containing 100 mg of this compound.

-

Titration: Add the solvent in 100 µL increments, vortexing for 30 seconds after each addition.

-

Observation: Record the volume required to reach a clear, single-phase solution.

-

Calculation: Solubility (mg/mL) = Mass (mg) / Volume Added (mL).

-

Critical Application Notes

pH-Dependent Extraction (The "Acid Switch")

Because the pyrazine ring contains basic nitrogen atoms (pKa ~1.0), its solubility can be manipulated using pH.

-

Neutral pH: The molecule is neutral and lipophilic (LogP ~1.9). It extracts into organic solvents (DCM, EtOAc).

-

Acidic pH (< 1): The nitrogen protonates, forming a cationic salt. The molecule becomes highly water-soluble and insoluble in non-polar organics.

-

Workflow Tip: To purify this compound from neutral impurities (like hydrocarbons), extract the organic phase with 1N HCl.[1] The pyrazine moves to the water phase. Wash the organic phase, then basify the water phase (pH > 8) to recover the pyrazine back into a fresh organic solvent.

Volatility Warning

This compound is semi-volatile.[1] When removing solvents (e.g., rotary evaporation), use a vacuum controller set to >20 mbar and a bath temperature <40°C. Using high vacuum (<5 mbar) or high heat may result in significant product loss through sublimation/co-evaporation.

References

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002). Safety Evaluation of Certain Food Additives: Pyrazine Derivatives. WHO Food Additives Series: 48. Link

-

PubChem. (2023). Compound Summary: this compound (CID 61368).[1] National Center for Biotechnology Information. Link

-

The Good Scents Company. (2023). This compound Material Safety and Properties. Link

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[4] (Source for group contribution methodology and baseline pyrazine data).

-

Flavor and Extract Manufacturers Association (FEMA). (2023). FEMA GRAS List for Pyrazine Derivatives (FEMA 3564). Link

Quantum Chemical Calculations for Pyrazine Derivatives: A Technical Guide

Executive Summary

Pyrazine (1,4-diazine) derivatives represent a privileged scaffold in both medicinal chemistry (e.g., Pyrazinamide, Bortezomib) and materials science (corrosion inhibitors, OLEDs). Their electron-deficient nature, combined with the specific basicity of the para-nitrogen atoms, creates unique electronic signatures that govern their reactivity and binding profiles.

This guide provides a rigorous, standardized computational framework for analyzing pyrazine derivatives. It moves beyond basic geometry optimization to advanced electronic structure analysis, bridging the gap between ab initio data and observable physicochemical properties.

Part 1: Computational Architecture & Methodology

To ensure scientific integrity, the choice of model chemistry must balance computational cost with the specific physical interactions dominating the system (e.g., dispersion forces in drug binding vs. charge transfer in corrosion).

The Hierarchical Protocol

We define two distinct protocols based on the required accuracy.

| Component | Standard Protocol (Screening/Trends) | High-Accuracy Protocol (Binding/Mechanism) | Causality / Rationale |

| Functional | B3LYP | wB97X-D or M06-2X | B3LYP fails to capture dispersion forces (van der Waals). wB97X-D includes long-range dispersion corrections essential for stacking interactions in pyrazines. |

| Basis Set | 6-31G(d,p) | 6-311++G(d,p) or def2-TZVP | Diffuse functions (++) are critical for describing the lone pairs on pyrazine nitrogens and anionic states. |

| Solvation | IEFPCM (Implicit) | SMD (Solvation Model based on Density) | SMD provides superior free energy of solvation ( |

| Frequency | Harmonic | Harmonic + Anharmonic (optional) | Mandatory to verify stationary points (NIMAG=0) and obtain Zero-Point Energy (ZPE). |

Workflow Visualization

The following diagram outlines the self-validating workflow for characterizing pyrazine derivatives.

Figure 1: Standardized computational workflow ensuring structural integrity before property calculation.

Part 2: Electronic Structure & Reactivity Descriptors

In pyrazine research, "reactivity" is often quantified using Frontier Molecular Orbital (FMO) theory. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the molecule's chemical stability and optical properties.

Global Reactivity Descriptors

To predict biological activity or corrosion inhibition efficiency, you must calculate the following descriptors derived from Koopmans' theorem.

Key Formulas:

-

Ionization Potential (

): -

Electron Affinity (

): -

Chemical Hardness (

): Resistance to charge transfer. -

Electrophilicity Index (

): Propensity to accept electrons (crucial for Michael acceptors).

Interpretation in Pyrazine Context[1][2][3]

-

High

: Indicates strong electron-donating ability. In corrosion science, pyrazines with high HOMO energies adsorb more strongly to metal surfaces (Fe, Cu) by donating electrons to the metal's empty d-orbitals [1]. -

Low

: Indicates strong electron-accepting ability. In medicinal chemistry, this often correlates with the ability to undergo nucleophilic attack (e.g., by cysteine residues in enzymes).

Molecular Electrostatic Potential (MEP)

MEP mapping is non-negotiable for understanding non-covalent interactions.

-

Red Regions (Negative): Localized over the pyrazine nitrogens. These are the primary sites for hydrogen bonding (H-bond acceptors) or metal chelation.

-

Blue Regions (Positive): Localized over the ring carbons or electron-withdrawing substituents. These sites are prone to nucleophilic attack.[1]

Part 3: Step-by-Step Experimental Protocol

This protocol assumes the use of Gaussian software, but the parameters are transferable to ORCA or GAMESS.

Step 1: Input Generation

Construct the Z-matrix or Cartesian coordinates. Ensure the pyrazine ring is initially planar.

-

Tip: If modeling flexible side chains (e.g., alkyl-pyrazines), perform a conformational search first to locate the global minimum.

Step 2: Optimization & Frequency (The "Check" Step)

Run the optimization using the High-Accuracy Protocol defined in Section 1.1.

Route Section Example:

-

wB97XD : Includes dispersion corrections.

-

pop=full : Requests full population analysis for orbital visualization.

-

SCRF : Activates the solvation model.

Step 3: Verification

Open the output log. Search for "imaginary frequencies."

-

Requirement: There must be zero imaginary frequencies.

-

Troubleshooting: If one imaginary frequency exists, visualize the vibration. If it corresponds to a methyl rotation or ring pucker, perturb the geometry slightly along that mode and re-optimize.

Step 4: Descriptor Extraction

Extract the orbital energies (Hartrees) and convert to eV (

Part 4: Case Study - Corrosion Inhibition Mechanism

One of the most authoritative applications of DFT in pyrazine chemistry is predicting corrosion inhibition efficiency (

The Causality of Inhibition

The inhibition efficiency correlates linearly with the interaction energy (

However, calculating

-

Mechanism: Pyrazine N-atoms donate lone pair electrons to Fe (

driven) and accept back-donation from Fe into the pyrazine -

Correlation: A smaller

(HOMO-LUMO gap) implies higher reactivity and generally higher inhibition efficiency [2].

Logic Flow: From Calculation to Prediction

Figure 2: Logic pathway connecting quantum descriptors to corrosion inhibition performance.

Part 5: Biological Applications (QSAR)[3][5]

In drug discovery, pyrazine derivatives (e.g., Pyrazinamide analogs) are modeled to optimize binding affinity against targets like Mycobacterium tuberculosis fatty acid synthase I (FAS-I).

QSAR Integration

Quantitative Structure-Activity Relationship (QSAR) models use quantum descriptors as independent variables to predict biological activity (

Critical Descriptors for Pyrazine QSAR:

-

Dipole Moment (

): Correlates with solubility and transport across lipid membranes. -

Molecular Volume: Determines steric fit within the active site.

-

Electrophilicity (

): Predicts covalent binding potential (if applicable).

Protocol Validation

To validate a QSAR model derived from DFT data:

-

Dataset: Split experimental data into Training (80%) and Test (20%) sets.

-

Metric: The model must achieve

and

References

-

Obot, I. B., et al. (2014). Theoretical evaluation of corrosion inhibition performance of some pyrazine derivatives. Corrosion Science.

-

Behzadi, H., et al. (2015).[2] A DFT study of pyrazine derivatives and their Fe complexes in corrosion inhibition process. ResearchGate.

-

Gouda, M. A., et al. (2022). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives. Semantic Scholar.

-

ChemRxiv. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv.

Sources

Methodological & Application

High-Sensitivity Detection of 2-Ethoxy-5-methylpyrazine using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This guide provides a comprehensive framework for the trace-level detection and quantification of 2-Ethoxy-5-methylpyrazine, a significant pyrazine derivative known for its nutty and roasted flavor profile.[1] The methodology detailed herein leverages the strengths of Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation and Gas Chromatography-Mass Spectrometry (GC-MS) for analysis. This powerful combination offers high sensitivity, selectivity, and a solvent-free workflow, making it ideal for complex matrices encountered in food science, flavor chemistry, and quality control. We will explore the theoretical underpinnings of the method, provide detailed, field-tested protocols, and outline a systematic approach to method validation to ensure data integrity and trustworthiness.

Foundational Principles: The Synergy of HS-SPME and GC-MS

The analytical challenge in quantifying this compound lies in its volatility and its frequent presence at low concentrations within intricate sample matrices. A successful method must efficiently isolate and concentrate the analyte while separating it from interfering compounds.

-

Headspace Solid-Phase Microextraction (HS-SPME): This technique is a form of equilibrium-based extraction that eliminates the need for organic solvents.[2] A fused-silica fiber coated with a sorbent polymer is exposed to the headspace (the gas phase above the sample) in a sealed vial.[3] Volatile and semi-volatile compounds, like this compound, partition from the sample matrix into the headspace and are then adsorbed/absorbed by the fiber coating.[4] The choice of fiber coating is critical; a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often selected for its broad applicability to a wide range of volatile flavor compounds. The amount of analyte extracted is dependent on factors like temperature, extraction time, and the sample matrix composition, which must be carefully optimized.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the definitive technique for analyzing volatile and semi-volatile compounds.[5] After extraction, the SPME fiber is inserted into the heated injection port of the gas chromatograph, where the trapped analytes are thermally desorbed onto the analytical column. The GC separates the components of the mixture based on their boiling points and interaction with the column's stationary phase. As each component elutes, it enters the mass spectrometer, which ionizes the molecules (typically via Electron Ionization - EI) and separates the resulting fragments based on their mass-to-charge ratio, providing a unique chemical fingerprint for unambiguous identification and sensitive quantification.[6][7]

This combined approach is not merely a sequence of steps but a synergistic system where HS-SPME provides clean, concentrated sample introduction, enabling the GC-MS to perform at its optimal sensitivity and selectivity.

Experimental Workflow Visualization

The logical flow from sample receipt to final data output is a critical component of a reproducible method. The following diagram illustrates the complete analytical pathway.

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Detailed Analytical Protocol

This protocol is a robust starting point. For any new matrix, optimization and validation are mandatory.[8]

Materials and Reagents

-

Standards: this compound (≥98% purity), Internal Standard (IS), e.g., 2-Methoxy-d3-3-isobutylpyrazine or a suitable deuterated analog.

-

Solvent: Methanol (HPLC or GC grade) for stock solutions.

-

Salt: Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.

-

Water: Deionized or HPLC-grade water.

-

SPME Assembly: Manual SPME holder and fibers (e.g., 2 cm DVB/CAR/PDMS, 50/30 µm).

-

Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

Protocol for Sample Preparation and HS-SPME

-

Sample Preparation: Place 5.0 mL of the liquid sample (or an accurately weighed 2.0 g of a solid sample with 5.0 mL of deionized water) into a 20 mL headspace vial.

-

Internal Standard Spiking: Add a precise volume of the internal standard stock solution to every sample, calibrator, and quality control sample to achieve a consistent final concentration (e.g., 50 ng/mL). The IS corrects for variations in extraction efficiency and injection volume.

-

Matrix Modification: Add 2.0 g of pre-baked NaCl to the vial. Causality: The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of nonpolar analytes like pyrazines and promotes their partitioning into the headspace (the "salting-out" effect).[9]

-

Vial Sealing: Immediately cap the vial securely.

-

Equilibration: Place the vial in a heating block or autosampler agitator set to 60°C. Allow the sample to equilibrate with agitation for 15 minutes. Causality: Heating increases the vapor pressure of the analyte, driving more of it into the headspace for extraction. Agitation ensures a homogenous sample and accelerates the establishment of equilibrium.

-

Headspace Extraction: After equilibration, expose the SPME fiber to the vial's headspace for 30 minutes at 60°C with continued agitation. Causality: This duration allows for sufficient adsorption of the analyte onto the fiber. While full equilibrium may not be reached, maintaining a consistent time is crucial for reproducibility.

-

Analyte Desorption: Immediately after extraction, withdraw the fiber and insert it into the GC injection port for thermal desorption.

Protocol for GC-MS Analysis

The following table outlines typical instrument parameters. These should be optimized for the specific instrument in use.

| Parameter | Setting | Rationale |

| Gas Chromatograph (GC) | ||

| Injection Port | 250°C, Splitless mode (2 min) | Ensures rapid and complete thermal desorption of analytes from the SPME fiber onto the column. |

| Carrier Gas | Helium, Constant flow @ 1.2 mL/min | Inert gas that carries the sample through the column. Constant flow provides reproducible retention times. |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A non-polar column that separates compounds primarily by boiling point, suitable for a wide range of volatile compounds. |

| Oven Program | 40°C (hold 2 min), ramp to 180°C @ 5°C/min, then to 240°C @ 20°C/min (hold 5 min) | The initial hold separates very volatile compounds. The slow ramp provides resolution for target analytes, and the final ramp and hold cleans the column of heavier components. |

| Mass Spectrometer (MS) | ||